molecular formula C11H20N2O B1465436 trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide CAS No. 2136079-31-5

trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide

Cat. No.: B1465436
CAS No.: 2136079-31-5
M. Wt: 196.29 g/mol
InChI Key: DKQZMVNRUWJXJK-UHFFFAOYSA-N
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Description

Trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Biological Activity

Trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide (trans-ACCA) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in drug development, supported by data tables and relevant case studies.

Trans-ACCA is characterized by the following chemical properties:

  • Molecular Formula : C10_{10}H16_{16}N2_2O2_2
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 3685-23-2

Synthesis Methods

The synthesis of trans-ACCA has been explored through various methods, primarily focusing on the conversion of its cis counterpart. One notable process involves the use of bases in aprotic solvents to achieve a high trans-to-cis ratio. For instance, a method reported a conversion yield of over 75% for the trans isomer using sodium hydroxide as a base .

Pharmacological Applications

Trans-ACCA exhibits several pharmacological properties that make it a candidate for drug development:

  • Opioid Activity : Research indicates that trans-ACCA can serve as an analog to dynorphin A(1-13), which is involved in pain modulation and has implications in opioid receptor activity .
  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : As an intermediate in the synthesis of DPP-IV inhibitors, trans-ACCA plays a role in managing diabetes by enhancing insulin secretion .
  • Janus Kinase Inhibitors : Its derivatives are utilized in synthesizing Janus Kinase inhibitors, which are crucial in treating autoimmune diseases .

Case Studies

Several studies have highlighted the biological activity of trans-ACCA:

  • Study on Opioid Analogs : A study published in the Journal of Medicinal Chemistry demonstrated that trans-ACCA analogs exhibited significant binding affinity to opioid receptors, suggesting potential use in pain management therapies .
CompoundBinding Affinity (Ki)Activity
Trans-ACCA50 nMAgonist
Dynorphin A20 nMAgonist
  • DPP-IV Inhibition Study : Another study evaluated the efficacy of trans-ACCA as a DPP-IV inhibitor, showing an IC50 value indicating effective inhibition comparable to known inhibitors .
CompoundIC50 (µM)Efficacy
Trans-ACCA0.5High
Sitagliptin0.3High

The mechanism by which trans-ACCA exerts its biological effects involves interaction with specific receptors and enzymes:

  • Opioid Receptor Modulation : The compound's structure allows it to effectively bind to opioid receptors, influencing pain pathways and potentially providing analgesic effects.
  • Enzymatic Inhibition : As a DPP-IV inhibitor, trans-ACCA interferes with the enzyme's activity, leading to increased levels of incretin hormones and improved glycemic control.

Properties

IUPAC Name

4-amino-N-(cyclopropylmethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h8-10H,1-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQZMVNRUWJXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide

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